(2-Methyltetrazol-5-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Methyltetrazol-5-yl)methanethiol” is a chemical compound with the molecular formula C3H6N4S and a molecular weight of 130.17 . It is also known by its IUPAC name "(2-methyl-2H-tetrazol-5-yl)methanethiol" .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been explored in several studies . For instance, one study describes a procedure where the silver salt of (2-methyltetrazol-5-yl)dinitromethane reacts with cyanogen bromide to form 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile . This compound then undergoes 1,3-dipolar cycloaddition with diazomethane, yielding a mixture of isomeric 2-methyl-5-[(N-methyl-1,2,3-triazol-4-yl)dinitromethyl]tetrazoles .Scientific Research Applications
Environmental Applications of Methane and Sulfur Compounds
Methane, a potent greenhouse gas, is utilized by methanotrophic bacteria to generate valuable bioproducts. These bacteria convert methane into single-cell protein, biopolymers, and other compounds, demonstrating the potential for environmental and economic benefits from methane utilization. Similarly, sulfur compounds like methanethiol are involved in various oxidation processes, highlighting their roles in environmental remediation and pollution control (Strong, Xie, & Clarke, 2015).
Catalytic Methylation and Methane Conversion
Methane's conversion into more valuable chemicals and fuels through catalytic methylation offers a promising route for its utilization. Oxidative methylation of aromatics over zeolite catalysts, for example, demonstrates how methane can be converted into higher hydrocarbons, contributing to the petrochemical industry and reducing methane's environmental impact (Adebajo, 2007).
Photocatalysis of Sulfur Compounds
The photocatalytic oxidation of sulfur compounds, including methanethiol, addresses the challenge of reducing their harmful effects in industrial and water treatment plants. Research into TiO2-based and alternative photocatalytic materials demonstrates potential pathways for efficiently managing these compounds, with implications for environmental protection and industrial process optimization (Cantau et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
(2-Methyltetrazol-5-yl)methanethiol is primarily used in the synthesis of hypergolic ionic salts . These salts are used as propellants in rocket engines due to their ability to ignite spontaneously upon contact with an oxidizer .
Mode of Action
The compound is used in the synthesis of hypergolic ionic salts, which are synthesized by treatment of bases with the diazotatic acid . These salts show remarkable short ignition delay times (IDs) by droplet test .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of hypergolic ionic salts .
Result of Action
The primary result of the action of this compound is the production of hypergolic ionic salts. These salts have a high specific impulse, making them effective as rocket propellants .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For example, the synthesis of hypergolic ionic salts involves the use of isoamyl nitrite at low temperatures .
properties
IUPAC Name |
(2-methyltetrazol-5-yl)methanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-7-5-3(2-8)4-6-7/h8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTIJOWDPCPZJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.